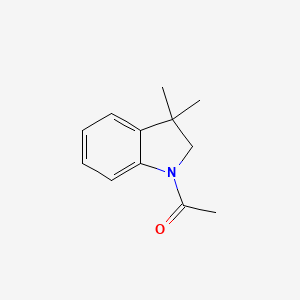

1-Acetyl-3,3-dimethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWPWPPRAYOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C21)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Acetyl 3,3 Dimethylindoline and Analogous Indoline Systems

Strategies for the Construction of the Indoline (B122111) Core

The synthesis of the indoline framework is a foundational step. Various chemical strategies have been developed to construct this heterocyclic system, ranging from classic named reactions to modern metal-catalyzed protocols.

Fischer Indole (B1671886) Synthesis and Subsequent Reduction Approaches

One of the most established methods for preparing indoles is the Fischer indole synthesis, first reported in 1883. wikipedia.orgtcichemicals.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. mdpi.comsharif.edu For the synthesis of the 3,3-dimethylindoline (B1314585) precursor, 3,3-dimethyl-3H-indole, an appropriate ketone such as isopropyl methyl ketone is reacted with phenylhydrazine. mdpi.comnih.gov

The mechanism proceeds through several key steps:

Formation of the phenylhydrazone from the reaction of phenylhydrazine and a ketone.

Tautomerization of the hydrazone to its enamine form.

A mdpi.commdpi.com-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond. wikipedia.orgyoutube.com

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the indole ring. wikipedia.orgmdpi.com

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgmdpi.comsharif.edu

Once the 3,3-dimethylindole precursor is obtained, the synthesis of the indoline core requires the reduction of the C2=N1 double bond within the indole ring. This transformation eliminates the aromaticity of the five-membered ring, resulting in the saturated indoline structure. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or transfer hydrogenation.

| Precursor | Ketone/Aldehyde | Catalyst | Product | Ref. |

| Phenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | 2,3,3-trimethyl-3H-indole | nih.gov |

| Substituted Phenylhydrazines | Various Ketones | Brønsted or Lewis Acids | Substituted Indoles | tcichemicals.comthermofisher.com |

This table illustrates representative examples of the Fischer Indole Synthesis.

Reductive Cyclization Protocols

Reductive cyclization offers a direct route to the indoline skeleton from acyclic precursors. A common strategy involves the cyclization of ortho-substituted nitroarenes. For instance, 2-nitrostyrenes can undergo reductive cyclization to form indoles, which can be further reduced to indolines. researchgate.net This process typically involves a reducing agent that reduces the nitro group to an amino group, which then participates in an intramolecular cyclization. A variety of reducing systems, such as iron in the presence of hydrochloric acid (Fe/HCl), can be used for this transformation. nih.gov

Another approach involves the auto-tandem catalysis of alkynyl α-iminoesters. In the presence of an organosuperbase and a reductant like 1-dodecanethiol, these substrates can cyclize to provide N-H indoline derivatives under mild conditions. organic-chemistry.org

| Starting Material | Reagents/Catalyst | Product | Ref. |

| Indolylnitrochalcone | Fe/HCl, Ethanol | 4-Indolylquinoline | nih.gov |

| 2-Nitrostyrenes | Pd or Pd/Ru catalyst, Phenyl formate | Indoles | researchgate.net |

| Alkynyl α-iminoesters | Organosuperbase, 1-dodecanethiol | N-H Indoline derivatives | organic-chemistry.org |

This table summarizes various reductive cyclization strategies for forming indoline or indole cores.

Metal-Catalyzed Indoline Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The synthesis of indolines has benefited significantly from these advancements, with palladium, copper, nickel, and cobalt being prominent catalysts for such transformations. mdpi.comorganic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions are particularly versatile. One such method is the intramolecular C-H amination of N-aryl ethylamines, which provides a direct route to the indoline ring. organic-chemistry.org Another powerful palladium-catalyzed approach involves the annulation of anilines with bromoalkynes, leading to the formation of substituted indoles. organic-chemistry.org The Buchwald modification of the Fischer indole synthesis also utilizes a palladium catalyst to couple aryl bromides with hydrazones, expanding the scope of the classical method. wikipedia.org

Other metals also show significant utility. Copper-catalyzed annulations are recognized for their cost-effectiveness and low toxicity in constructing indole motifs. researchgate.net Cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com Furthermore, nickel/photoredox dual catalysis has been successfully applied to the synthesis of 3-substituted indolines from iodoacetanilides and alkenes. organic-chemistry.org

| Catalyst System | Substrates | Reaction Type | Ref. |

| Palladium (Pd) | N-aryl ethylamines | Intramolecular C-H amination | organic-chemistry.org |

| Palladium (Pd) | Anilines, Bromoalkynes | Annulation | organic-chemistry.org |

| Cobalt (Co) | ortho-Alkenylanilines | Cross-dehydrogenative coupling | mdpi.com |

| Nickel (Ni)/Photoredox | Iodoacetanilides, Alkenes | Regioselective cyclization | organic-chemistry.org |

This table highlights different metal-catalyzed approaches to synthesizing the indoline/indole scaffold.

N-Acetylation Methodologies for Indolines

Following the successful construction of the 3,3-dimethylindoline core, the final step in synthesizing 1-acetyl-3,3-dimethylindoline is the introduction of an acetyl group onto the nitrogen atom.

Direct Acylation with Acetyl Halides or Anhydrides

The N-acetylation of indolines is typically a straightforward nucleophilic acyl substitution reaction. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The most common and effective acylating agents for this purpose are acetyl chloride and acetic anhydride (B1165640). orientjchem.org

The reaction can often be performed under neat conditions or in a suitable solvent. For example, adding acetic anhydride directly to indoline, while controlling the temperature, can yield N-acetylindoline after workup. prepchem.com Similarly, acetyl chloride can be used, often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HCl byproduct. derpharmachemica.com Phase transfer catalysts can also facilitate this reaction. derpharmachemica.com While these methods are generally high-yielding, the choice between acetyl chloride and acetic anhydride may depend on factors such as reactivity and handling considerations; acetyl chloride is highly reactive, while acetic anhydride is often preferred for its stability. nih.gov

This table provides examples of N-acylation reactions using common acylating agents.

Mechanistic Considerations in N-Acylation Selectivity

The selective acylation of the nitrogen atom (N-acylation) over the carbon atoms of the ring (C-acylation) is a key aspect of this synthesis. In the case of indoline, this selectivity is pronounced due to the electronic structure of the molecule.

The indoline ring system lacks the aromaticity of the indole's pyrrole (B145914) ring. As a result, the lone pair of electrons on the indoline nitrogen is not delocalized across the ring system. This localization makes the nitrogen atom a significantly more basic and nucleophilic center compared to any of the carbon atoms on the benzene (B151609) ring. Consequently, when an electrophilic acylating agent like acetyl chloride or acetic anhydride is introduced, the nucleophilic attack occurs preferentially from the nitrogen atom, leading almost exclusively to the N-acylated product.

This contrasts with the reactivity of indoles, where a competition between N-acylation and C3-acylation exists. nih.govcore.ac.uk In indoles, the C3 position is electron-rich due to the aromatic system, making it a viable site for electrophilic attack. nih.gov The reduction of the indole to an indoline effectively "switches off" the reactivity at the C3 position towards electrophiles and enhances the nucleophilicity of the nitrogen, thereby ensuring high selectivity for N-acylation.

Introduction of Geminal Dimethyl Substitution at the 3-Position

The strategic introduction of a geminal dimethyl group at the C-3 position of the indoline nucleus is a key structural feature of this compound. This substitution pattern significantly influences the molecule's chemical properties and steric profile. Advanced synthetic methodologies have been developed to efficiently construct this motif, often beginning with the synthesis of a suitably functionalized indole precursor.

Precursor Synthesis via Vilsmeier Reaction (e.g., 2-(diformylmethylidene)-3,3-dimethylindole)

A versatile method for the synthesis of precursors to 3,3-dimethylated indoline systems involves the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of synthesizing precursors for this compound, a related starting material, 2,3,3-trimethyl-3H-indole, can undergo a Vilsmeier-Haack reaction to yield a diformylated product. This reaction highlights the reactivity of the methyl group at the C-2 position of the 3H-indole (indolenine) ring system.

The reaction typically proceeds by treating the 2,3,3-trimethyl-3H-indole with a Vilsmeier reagent, which is commonly generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electrophilic Vilsmeier reagent attacks the active methyl group at the C-2 position, leading to a double formylation. Subsequent hydrolysis of the reaction intermediate under basic conditions, for instance with an aqueous sodium hydroxide (B78521) solution, yields the corresponding malondialdehyde derivative, 2-(diformylmethylidene)-3,3-dimethylindole. This compound serves as a valuable precursor, with the diformyl-methylidene group offering a handle for further synthetic transformations.

The general reaction scheme for the Vilsmeier-Haack reaction on a 2,3,3-trimethyl-3H-indole is as follows:

Reaction Scheme: Vilsmeier-Haack Formylation

| Reactant | Reagents | Product |

| 2,3,3-trimethyl-3H-indole | 1. DMF, POCl₃ 2. H₂O, NaOH | 2-(diformylmethylidene)-3,3-dimethylindole |

This synthetic approach provides an efficient route to highly functionalized indole derivatives that are key intermediates in the synthesis of more complex indoline systems.

Stereochemical Control in Alkylation at C-3

The concept of stereochemical control is of paramount importance in asymmetric synthesis, where the goal is to selectively produce one stereoisomer of a chiral molecule. However, in the case of introducing a geminal dimethyl group at the C-3 position of the indoline ring, the resulting substitution pattern at this specific carbon is achiral.

A chiral center is a carbon atom that is attached to four different substituent groups. The C-3 carbon in 3,3-dimethylindoline is bonded to the C-2 carbon of the indoline ring, the nitrogen atom (N-1), and two identical methyl groups. Due to the presence of two identical substituents (the methyl groups), this carbon atom is not a stereocenter. Consequently, the synthesis of this compound does not require stereochemical control for the introduction of the geminal dimethyl moiety at the C-3 position, as no stereoisomers are generated with respect to this position.

Integrated Multi-Step Synthesis of this compound

The synthesis of this compound from an indole precursor such as 3,3-dimethyl-3H-indole involves a multi-step sequence that typically includes reduction of the indole nucleus to an indoline, followed by N-acetylation. The efficiency of this process relies on the careful selection and optimization of reaction conditions for each step.

Step-by-Step Reaction Sequences (e.g., from 3,3-dimethyl-3H-indole to this compound)

A plausible and efficient synthetic route to this compound commences with the precursor 3,3-dimethyl-3H-indole. This pathway can be broken down into two primary transformations:

Step 1: Reduction of 3,3-dimethyl-3H-indole to 3,3-dimethylindoline

Step 2: N-Acetylation of 3,3-dimethylindoline

Following the successful reduction to 3,3-dimethylindoline, the final step is the introduction of an acetyl group onto the nitrogen atom of the indoline ring. This N-acetylation is typically accomplished by treating the 3,3-dimethylindoline with an acetylating agent. Acetic anhydride is a commonly used and effective reagent for this purpose. The reaction can be performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acetic acid byproduct. Alternatively, the reaction can be carried out under acidic conditions or with the aid of a Lewis acid catalyst. The reaction of indoline with acetic anhydride can proceed readily, sometimes even without a catalyst, to yield the desired this compound. prepchem.com

| Step | Starting Material | Reagents | Product |

| 1 | 3,3-dimethyl-3H-indole | Reducing Agent (e.g., H₂/Pd/C, NaBH₄) | 3,3-dimethylindoline |

| 2 | 3,3-dimethylindoline | Acetic Anhydride | This compound |

Optimization of Reaction Conditions (e.g., solvent, temperature, catalysts)

The yield and purity of the final product, this compound, are highly dependent on the reaction conditions employed in the N-acetylation step. Optimization of parameters such as solvent, temperature, and the choice of catalyst is crucial for an efficient synthesis.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. For the N-acetylation of indolines, a variety of solvents can be used, ranging from aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to polar aprotic solvents like acetonitrile. In some instances, the reaction can be carried out neat, using an excess of the acetylating agent as the solvent.

Temperature: The reaction temperature is another critical parameter. The N-acetylation of indolines is often carried out at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. For the reaction of indoline with acetic anhydride, controlling the temperature, for example, by keeping it below 25°C, can be important to manage the exothermic nature of the reaction. prepchem.com

Catalysts: While the N-acetylation of indolines can sometimes proceed without a catalyst, the addition of a catalyst can significantly improve the reaction efficiency. Both basic and acidic catalysts have been employed.

Basic Catalysts: Pyridine and triethylamine are common basic catalysts that facilitate the reaction by activating the acetylating agent and neutralizing the acidic byproduct.

Lewis Acid Catalysts: Lewis acids such as zinc chloride, aluminum chloride, and diethylaluminum chloride have been shown to effectively catalyze the acylation of indoles. researchgate.netorganic-chemistry.org The choice of Lewis acid can be critical, as stronger Lewis acids may lead to undesired side reactions.

Other Catalysts: Studies have also explored the use of other catalytic systems, including non-enzymatic chiral acylation catalysts for kinetic resolutions of indolines, although the primary goal in this context is not stereoselectivity. acs.orgnih.govnih.gov

The following table summarizes various conditions that can be optimized for the N-acetylation of an indoline substrate:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Solvent | Dichloromethane | Acetonitrile | Pyridine (as solvent and catalyst) | Neat (excess acetic anhydride) |

| Temperature | 0 °C to Room Temperature | Room Temperature | Reflux | < 25 °C |

| Catalyst | Triethylamine | Diethylaluminum Chloride | 4-(Dimethylamino)pyridine (DMAP) | None |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve high yield and purity.

Chemical Reactivity and Transformations of 1 Acetyl 3,3 Dimethylindoline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 1-Acetyl-3,3-dimethylindoline is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The position of substitution on the ring is directed by the activating and directing effects of the substituted indoline (B122111) ring.

Regioselectivity of Acylation (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. The regioselectivity of this reaction on N-acylated indolines is influenced by both the N-acyl group and the substituents on the indoline ring. In the case of 1-acetylindoline, Friedel-Crafts reaction with chloroacetyl chloride has been shown to yield a mixture of 1-acetyl-5-chloroacetylindoline as the major product, with another isomer in a 9:1 ratio. This suggests a preference for substitution at the 5-position of the indoline ring. This outcome is consistent with the directing effect of the nitrogen atom of the indoline ring, which, despite being part of an amide, can still direct incoming electrophiles to the para position (C5).

While specific studies on this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on N-acylated indolines provide a framework for predicting its reactivity. The N-acetyl group is generally considered to be an ortho, para-director, although its activating effect is attenuated compared to a simple amino group due to the electron-withdrawing nature of the carbonyl.

Table 1: Regioselectivity of Friedel-Crafts Acylation on 1-Acetylindoline

| Reactant | Acylating Agent | Major Product | Isomer Ratio |

| 1-Acetylindoline | Chloroacetyl chloride | 1-Acetyl-5-chloroacetylindoline | 9:1 |

Nitration Studies

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is another key electrophilic aromatic substitution reaction. Studies on the nitration of N-protected indoles indicate that the reaction outcome is highly dependent on the protecting group and the reaction conditions. For instance, the nitration of N-acetylindole with acetyl nitrate (B79036) at low temperatures can afford 1-acetyl-3-nitroindole in good yield.

However, the nitration of more complex indole (B1671886) derivatives can lead to a variety of products. For example, the reaction of N-acetyl-2,3-diphenylindole with nitric acid in acetic acid was initially reported to yield a phenanthrene (B1679779) derivative, but was later shown to produce 3-hydroxy-6-nitro-2,3-diphenylindolenine through a series of transformations including hydrolysis of an initial dinitroindolenine intermediate. This highlights the potential for complex reaction pathways in the nitration of substituted indoles.

Direct nitration of indole derivatives can be challenging and sometimes leads to complex mixtures or degradation of the starting material. For 2,3-dimethylindole, nitration with potassium nitrate and sulfuric acid at low temperature has been successful in producing 5-nitro-2,3-dimethylindole.

While specific nitration studies on this compound were not found in the provided search results, the existing literature on related compounds suggests that the position of nitration would likely be at the 5- or 6-position of the benzene ring, influenced by the directing effects of the N-acetylindoline moiety.

Reactions Involving the N-Acetyl Group

The N-acetyl group in this compound is a key functional group that can undergo its own set of reactions and also significantly influences the reactivity of the entire molecule.

Oxidative Transformations of the Indoline Ring System

The indoline ring system is susceptible to oxidation, and the presence of the N-acetyl group and the gem-dimethyl substituents at the 3-position influences the outcome of these reactions. Common oxidizing agents can transform the indoline ring in various ways. While specific studies on the oxidative transformations of this compound are not detailed in the provided search results, general reactivity patterns of indolines can be considered.

Oxidation of indolines can lead to the formation of the corresponding indoles, oxindoles, or other oxidized products, depending on the oxidant and reaction conditions. The gem-dimethyl group at the 3-position of this compound prevents oxidation at this position, which is a common site of reaction in other indoles. This structural feature may direct oxidative processes to other parts of the molecule, such as the aromatic ring or the benzylic position (C2).

Dehydrogenation to Indole Derivatives (e.g., using DDQ)

The conversion of N-acylated indolines to their corresponding indole derivatives is a crucial synthetic transformation, often accomplished through dehydrogenation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this purpose, valued for its ability to effect this transformation under relatively mild conditions. The dehydrogenation of N-substituted indolines, including this compound, provides a strategic route to access functionalized indoles that may be difficult to synthesize through other methods. nih.gov

The reaction mechanism is generally believed to proceed via a hydride transfer from the indoline to DDQ. This initial rate-determining step is facilitated by the formation of a charge-transfer complex between the electron-rich indoline and the electron-accepting DDQ. du.ac.in Following the hydride abstraction from the C-2 position, a proton is lost from C-3, leading to the formation of the aromatic indole ring and the hydroquinone (B1673460) form of DDQ. youtube.com The presence of the N-acetyl group activates the indoline system towards this oxidation.

While stoichiometric amounts of DDQ are traditionally used, catalytic methods are also being developed to improve the sustainability of the process. nih.gov The efficiency of DDQ in these reactions has established it as a benchmark reagent for indoline dehydrogenation in both laboratory and industrial settings. nih.gov

| Indoline Substrate | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic N-Acyl Indoline | DDQ (Stoichiometric) | Dioxane, 75 °C | N-Acyl Indole | Not specified | frontiersin.org |

| Indoline derivative 17a | DDQ (Stoichiometric) | Not specified | Indole derivative 17b | 80% | nih.gov |

| Indoline derivative 6a | DDQ (Stoichiometric) | Not specified | Indole derivative | 47% | nih.gov |

Reactivity with Singlet Oxygen

The reaction of this compound with singlet oxygen (¹O₂) is anticipated to proceed in a manner analogous to that of structurally similar N-acyl indoles. Studies on compounds like 1-acetyl-2,3-dimethylindole have shown that photo-oxygenation leads to the formation of hydroperoxy derivatives. researchgate.net

For this compound, the expected reaction would be an "ene" reaction, where singlet oxygen attacks one of the methyl groups at the C-3 position. This process involves the abstraction of an allylic hydrogen and the formation of a new carbon-oxygen bond, resulting in a hydroperoxy-methyleneindoline derivative. The reaction is typically carried out by irradiating a solution of the substrate in the presence of oxygen and a photosensitizer (e.g., Rose Bengal, Tetraphenylporphyrin). researchgate.net The mechanism is believed to involve a concerted transition state or a short-lived perepoxide intermediate. The stability of the resulting hydroperoxide can vary, and it may serve as a precursor for further transformations.

| Substrate | Reaction Type | Product | Reference |

|---|---|---|---|

| 1-Acetyl-2,3-dimethylindole | Ene Reaction | 1-Acetyl-2-hydroperoxy-3-methyleneindoline | researchgate.net |

| 1-Acetyl-3-methylindole | Ene Reaction | 1-Acetyl-2-hydroperoxy-3-methyleneindoline | researchgate.net |

| 1-Acetyl-2-methyl-3-tert-butylindole | [2+2] Cycloaddition | 2,3-Bond Cleavage Product (via 1,2-dioxetane) | researchgate.net |

Reactions of the Geminal Dimethyl Groups at C-3

The geminal dimethyl groups at the C-3 position of the indoline ring are composed of unactivated C(sp³)-H bonds, which are generally inert to many chemical transformations.

Alkylation/Acylation at Adjacent Methyl Groups

Direct alkylation or acylation of the methyl groups at the C-3 position of this compound is not a commonly reported transformation. Functionalization of such unactivated C-H bonds typically requires harsh conditions, such as those involving radical initiators or very strong bases (e.g., organolithium reagents) to generate a carbanion. These conditions could potentially be incompatible with the N-acetyl group or other parts of the indoline structure, leading to side reactions. The steric hindrance provided by the geminal dimethyl arrangement and the indoline ring itself also contributes to the low reactivity of these methyl hydrogens. Consequently, there is limited specific literature detailing the successful and selective alkylation or acylation at this position for this particular substrate.

Ring-Opening and Rearrangement Processes

While the indoline ring is relatively stable, certain reactive intermediates can lead to its cleavage or rearrangement. In the context of singlet oxygen chemistry, an alternative to the ene reaction is a [2+2] cycloaddition across the C2=C3 double bond of the corresponding indole. For highly substituted indoles, such as 1-acetyl-2-methyl-3-tert-butylindole, this pathway can lead to a transient 1,2-dioxetane (B1211799) intermediate, which then undergoes cleavage of the original C2-C3 bond. researchgate.net

Although this compound is already a reduced ring system, its dehydrogenated product, 1-acetyl-3,3-dimethyl-3H-indole (an indolenine), could potentially undergo such a reaction. More directly, the hydroperoxide formed from the reaction of this compound with singlet oxygen (as described in 3.3.2) could be a precursor to rearranged or ring-opened products under thermal or catalytic conditions. However, specific studies detailing these subsequent transformations for this compound are not widely available. Another potential, though distinct, pathway involves electrochemical oxidation, which has been shown to cause ring-opening in the related compound 1-acetylindoline-3-one to form α-ketoamides. figshare.com

Derivatization Strategies and Functionalization of the 1 Acetyl 3,3 Dimethylindoline Scaffold

Functionalization at the Indoline (B122111) Nitrogen (N-1)

The nitrogen atom of the indoline ring, bearing an acetyl group, provides opportunities for modification through either substitution of the acetyl moiety or the introduction of different N-substituents following a deacetylation step.

While the parent compound is N-acetylated, the indoline nitrogen can be functionalized with a variety of other acyl groups. This is typically achieved through a two-step process involving the initial deacetylation of the 1-acetyl-3,3-dimethylindoline to yield 3,3-dimethylindoline (B1314585), followed by re-acylation with a different acylating agent.

The deacetylation can be accomplished under basic conditions, for instance, by heating with a strong base like sodium hydroxide (B78521) in a protic solvent. The resulting secondary amine is then amenable to acylation using a range of acyl chlorides or anhydrides in the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the liberated acid. This approach allows for the introduction of aroyl, heteroaroyl, and long-chain aliphatic acyl groups, thereby modulating the electronic and lipophilic properties of the molecule.

Table 1: Representative N-Acylation Reactions of 3,3-Dimethylindoline

| Entry | Acylating Agent | Base | Solvent | Product |

| 1 | Benzoyl chloride | Triethylamine | Dichloromethane (B109758) | 1-Benzoyl-3,3-dimethylindoline |

| 2 | Propanoyl chloride | Pyridine | Tetrahydrofuran (B95107) | 3,3-Dimethyl-1-propanoylindoline |

| 3 | Acetic anhydride (B1165640) | Sodium acetate | Acetic acid | This compound |

This table presents illustrative examples of N-acylation reactions on the parent 3,3-dimethylindoline scaffold.

Beyond acylation, the indoline nitrogen can be functionalized with a wider variety of substituents. Following deacetylation, the resulting 3,3-dimethylindoline can undergo N-alkylation, N-arylation, or reactions with other electrophiles.

N-alkylation can be performed using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride in an aprotic polar solvent like dimethylformamide (DMF). This allows for the introduction of simple alkyl chains, as well as more complex functionalized alkyl groups. Furthermore, reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the coupling of the indoline with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Functionalization at the C-2 Position

The C-2 methylene (B1212753) group of the this compound scaffold is activated by the adjacent nitrogen atom and the aromatic ring, making it a prime site for various chemical transformations.

The C-2 position can participate in condensation reactions with various electrophiles, particularly carbonyl compounds. For these reactions to occur, the C-2 position typically needs to be activated, for example, through the formation of an enolate or an enamine equivalent.

One strategy involves the oxidation of the indoline to the corresponding indolenine, which can then react with nucleophiles. Alternatively, deprotonation at the C-2 position with a strong base can generate a nucleophilic species that can react with aldehydes and ketones in an aldol-type condensation. These reactions lead to the formation of C-2 substituted indolines with a new carbon-carbon bond and often introduce a hydroxyl group that can be further manipulated.

A related approach involves the Vilsmeier-Haack reaction, where the indoline is treated with phosphorus oxychloride and a formamide (B127407) derivative (like DMF) to introduce a formyl group at the C-2 position. The resulting aldehyde can then serve as a handle for further transformations, including condensations with active methylene compounds.

The formation of new carbon-carbon bonds at the C-2 position is a key strategy for elaborating the this compound scaffold. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard.

For instance, a C-2 halogenated derivative of this compound can serve as a substrate for Suzuki, Sonogashira, or Heck coupling reactions. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the C-2 position. The synthesis of the requisite C-2 halogenated precursor can be achieved through various methods, including N-halosuccinimide treatment of the corresponding lithiated indoline.

Another approach involves the direct C-H activation of the C-2 position. While challenging, recent advances in palladium-catalyzed C-H functionalization offer a promising avenue for the direct arylation or alkylation of the C-2 position without the need for pre-functionalization.

Table 2: Representative Palladium-Catalyzed C-C Bond Formation Reactions at C-2 of Indoline Scaffolds

| Entry | Coupling Partner | Catalyst System | Reaction Type | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | 1-Acetyl-3,3-dimethyl-2-phenylindoline |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Sonogashira Coupling | 1-Acetyl-3,3-dimethyl-2-(phenylethynyl)indoline |

| 3 | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Heck Coupling | 1-Acetyl-3,3-dimethyl-2-styrylindoline |

This table illustrates potential C-C bond formation reactions at the C-2 position, assuming the presence of a suitable leaving group at C-2.

Functionalization at the C-3 Position (beyond existing methyl groups)

The C-3 position of this compound is a quaternary carbon, which makes its direct functionalization challenging due to steric hindrance and the absence of a proton to be easily removed. However, derivatization at this position can be achieved through rearrangement reactions or by starting from a related precursor, such as 3,3-dimethyloxindole.

A plausible strategy involves the oxidation of this compound to 1-acetyl-3,3-dimethyloxindole. The methylene group of the oxindole (B195798) ring adjacent to the carbonyl group is acidic and can be readily deprotonated to form an enolate. This enolate can then react with a variety of electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups at the C-3 position.

For example, the alkylation of 1-acetyl-3,3-dimethyloxindole can be performed using an alkyl halide in the presence of a base like sodium hydride or lithium diisopropylamide (LDA). This would result in a 1-acetyl-3-alkyl-3-methyloxindole derivative. Subsequent reduction of the oxindole carbonyl group would yield the corresponding functionalized indoline.

Table 3: Representative Alkylation Reactions of a 3,3-Disubstituted Oxindole Scaffold

| Entry | Electrophile | Base | Solvent | Product |

| 1 | Methyl iodide | NaH | THF | 1-Acetyl-3,3-dimethyl-3-methyloxindole |

| 2 | Benzyl bromide | LDA | THF | 1-Acetyl-3-benzyl-3,3-dimethyloxindole |

| 3 | Allyl bromide | K₂CO₃ | DMF | 1-Acetyl-3-allyl-3,3-dimethyloxindole |

This table showcases representative alkylation reactions on a related 1-acetyl-3,3-dimethyloxindole precursor to illustrate a potential route for C-3 functionalization.

Michael Addition Reactions

The introduction of an exocyclic double bond at the C-2 position of the this compound scaffold generates a reactive 2-methyleneindoline intermediate. This intermediate is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org The Michael addition reaction is a thermodynamically controlled process that is highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. researchgate.net

In a hypothetical scenario, the 1-acetyl-3,3-dimethyl-2-methyleneindoline can react with a soft nucleophile, such as a malonate ester, in the presence of a base like sodium ethoxide. The reaction would proceed via a 1,4-conjugate addition mechanism, leading to the formation of a new carbon-carbon bond at the C-2 position of the indoline ring. The resulting product would be a functionalized indoline with a tethered malonate group, which can be further elaborated to introduce additional complexity.

Table 1: Proposed Michael Addition Reaction with 1-Acetyl-3,3-dimethyl-2-methyleneindoline

| Michael Acceptor | Michael Donor | Base | Product |

| 1-Acetyl-3,3-dimethyl-2-methyleneindoline | Diethyl malonate | Sodium ethoxide | Diethyl 2-((1-acetyl-3,3-dimethylindolin-2-yl)methyl)malonate |

| 1-Acetyl-3,3-dimethyl-2-methyleneindoline | Nitromethane | DBU | 1-Acetyl-3,3-dimethyl-2-(2-nitroethyl)indoline |

| 1-Acetyl-3,3-dimethyl-2-methyleneindoline | Thiophenol | Triethylamine | 1-Acetyl-3,3-dimethyl-2-((phenylthio)methyl)indoline |

This table presents proposed reactions based on the general principles of Michael addition chemistry.

Synthesis of Pyrazolylindolenine Derivatives

A significant derivatization strategy for scaffolds related to this compound involves the synthesis of pyrazolylindolenine derivatives. This transformation can be achieved through a multi-step sequence commencing with a Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate. jk-sci.comsemanticscholar.org

In a closely related system, 2,3,3-trimethylindolenine (B142774) has been successfully converted into 2-(diformylmethylidene)-3,3-dimethylindole. This intermediate, possessing a 1,3-dialdehyde functionality, readily undergoes condensation with various hydrazides to furnish pyrazolylindolenine derivatives. It is highly probable that the active methyl group at the C-2 position of this compound could be similarly functionalized.

The reaction sequence would begin with the Vilsmeier-Haack formylation of this compound to generate a diformyl intermediate. Subsequent treatment of this intermediate with a substituted hydrazine, such as phenylhydrazine (B124118), in a suitable solvent would lead to a cyclization reaction, affording the corresponding 1-acetyl-2-(1-phenyl-1H-pyrazol-4-yl)-3,3-dimethylindoline.

Table 2: Synthesis of Pyrazolylindolenine Derivatives

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. POCl₃, DMF (Vilsmeier-Haack) 2. Phenylhydrazine | 2-(Diformylmethylidene)-1-acetyl-3,3-dimethylindoline | 1-Acetyl-2-(1-phenyl-1H-pyrazol-4-yl)-3,3-dimethylindoline |

| This compound | 1. POCl₃, DMF 2. Hydrazine hydrate | 2-(Diformylmethylidene)-1-acetyl-3,3-dimethylindoline | 1-Acetyl-2-(1H-pyrazol-4-yl)-3,3-dimethylindoline |

| This compound | 1. POCl₃, DMF 2. Thiosemicarbazide | 2-(Diformylmethylidene)-1-acetyl-3,3-dimethylindoline | 1-Acetyl-2-(1-thiocarbamoyl-1H-pyrazol-4-yl)-3,3-dimethylindoline |

This synthetic route is proposed based on established methodologies for similar indolenine systems.

Functionalization of the Benzene (B151609) Ring (C-4 to C-7)

The benzene ring of the this compound scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the C-4, C-5, C-6, and C-7 positions. The N-acetyl group is an ortho-, para-directing group, which will influence the regioselectivity of these substitutions.

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the aromatic ring of N-acetylindoline derivatives can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the reaction is influenced by the directing effect of the N-acetyl group, which is anticipated to favor substitution at the C-5 and C-7 positions. The use of oxone-halide systems presents a greener alternative for the halogenation of indoles. organic-chemistry.org

Nitration: Nitration of the benzene ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. However, due to the sensitivity of the indoline ring to strong acids, milder conditions are often preferred. The nitration of N-acetylindoline has been shown to yield a mixture of 5-nitro and 7-nitro derivatives. jst.go.jp The precise ratio of these isomers is dependent on the reaction conditions. Studies on the nitration of electronegatively substituted indoles have provided insights into the regiochemical outcomes of such reactions. acs.orgumn.edu

Table 3: Proposed Halogenation and Nitration Reactions

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 1-Acetyl-5-bromo-3,3-dimethylindoline and 1-Acetyl-7-bromo-3,3-dimethylindoline |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-Acetyl-5-chloro-3,3-dimethylindoline and 1-Acetyl-7-chloro-3,3-dimethylindoline |

| Nitration | HNO₃ / H₂SO₄ | 1-Acetyl-3,3-dimethyl-5-nitroindoline and 1-Acetyl-3,3-dimethyl-7-nitroindoline |

The regioselectivity is predicted based on the directing effects of the N-acetyl group in analogous systems.

Coupling Reactions (e.g., C-C, C-N couplings)

The halogenated derivatives of this compound, obtained from the reactions described in the previous section, are valuable precursors for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of the scaffold.

C-C Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an aryl halide. libretexts.orgnih.govmdpi.comorganic-chemistry.org For example, a 5-bromo-1-acetyl-3,3-dimethylindoline derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the corresponding 5-aryl-1-acetyl-3,3-dimethylindoline.

C-N Coupling Reactions: The Buchwald-Hartwig amination is a widely used method for the synthesis of C-N bonds, involving the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgkisti.re.kr A halogenated this compound could be reacted with a primary or secondary amine in the presence of a suitable palladium catalyst and a phosphine ligand to introduce a nitrogen-based substituent onto the aromatic ring.

Table 4: Proposed Palladium-Catalyzed Coupling Reactions

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

| 1-Acetyl-5-bromo-3,3-dimethylindoline | Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 1-Acetyl-3,3-dimethyl-5-phenylindoline |

| 1-Acetyl-7-bromo-3,3-dimethylindoline | Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | 1-Acetyl-3,3-dimethyl-7-(morpholin-4-yl)indoline |

| 1-Acetyl-5-iodo-3,3-dimethylindoline | Aniline | Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | 1-Acetyl-3,3-dimethyl-5-(phenylamino)indoline |

These are proposed applications of established cross-coupling methodologies to the halogenated this compound scaffold.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms within 1-acetyl-3,3-dimethylindoline. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The aromatic protons of the indoline (B122111) ring typically appear as a complex multiplet pattern in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific shifts and coupling constants are influenced by the substitution pattern on the benzene (B151609) ring.

The methylene (B1212753) protons (H-2) of the indoline ring are expected to resonate as a singlet due to the adjacent quaternary carbon, typically in the range of δ 3.5-4.5 ppm. The two methyl groups at the C3 position are magnetically equivalent and will present as a sharp singlet, integrating to six protons, in the upfield region, usually around δ 1.2-1.5 ppm. The acetyl methyl protons also give rise to a distinct singlet, typically observed between δ 2.0 and 2.5 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.5 | Multiplet | 4H |

| CH₂ (H-2) | 3.5 - 4.5 | Singlet | 2H |

| N-Acetyl CH₃ | 2.0 - 2.5 | Singlet | 3H |

| C(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is the most deshielded, typically appearing in the δ 168-172 ppm region. The aromatic carbons of the indoline ring resonate between δ 110 and 150 ppm, with the carbon attached to the nitrogen (C-7a) and the quaternary carbon of the fusion (C-3a) appearing at the lower field end of this range.

The quaternary carbon at the C3 position is expected around δ 40-50 ppm. The methylene carbon (C-2) would likely appear in the δ 50-60 ppm range. The two equivalent methyl carbons at C3 will produce a single signal in the upfield region, typically δ 25-35 ppm, while the acetyl methyl carbon will resonate at a similar upfield region, generally between δ 20 and 30 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | 168 - 172 |

| Aromatic Carbons (C-4, C-5, C-6, C-7) | 110 - 140 |

| Aromatic Quaternary Carbons (C-3a, C-7a) | 140 - 150 |

| CH₂ (C-2) | 50 - 60 |

| Quaternary Carbon (C-3) | 40 - 50 |

| C(CH₃)₂ | 25 - 35 |

| N-Acetyl CH₃ | 20 - 30 |

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbons attached to protons, such as the aromatic CH groups, the C-2 methylene group, the C-3 methyl groups, and the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the acetyl methyl protons to the carbonyl carbon, and from the C-2 methylene protons to the C-3a and C-7a aromatic quaternary carbons, confirming the connectivity of the indoline ring system.

In cases of spectral overlap or for definitive assignment, isotopic labeling can be employed. For instance, selective ¹³C labeling of the acetyl group would allow for the unambiguous identification of the acetyl carbonyl and methyl signals in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the indoline nitrogen would enable the use of ¹H-¹⁵N HMBC experiments to confirm the connectivity of the N-acetyl group and the indoline ring. While not routinely necessary for a molecule of this complexity, isotopic labeling remains a powerful tool for resolving complex structural problems.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Amide C=O Stretch: A strong and prominent absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the tertiary amide (acetyl group).

Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretching: The stretching vibration of the C-N bond of the indoline ring and the acetyl group will likely appear in the 1200-1350 cm⁻¹ region.

Alkyl C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will be observed as sharp peaks in the 2850-3000 cm⁻¹ range.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring typically appear as peaks of moderate intensity just above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will be present in the fingerprint region, typically between 700 and 900 cm⁻¹, and their exact position can provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (C=O) | Stretching | 1640 - 1680 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Variable, Sharp |

| Amine (C-N) | Stretching | 1200 - 1350 | Medium |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong, Sharp |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Aromatic (C-H) | Bending (Out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental formula of a molecule. The molecular formula of this compound is C₁₂H₁₅NO cymitquimica.com. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

By using techniques like electrospray ionization (ESI), a molecule can be ionized with minimal fragmentation, primarily forming protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or potassium [M+K]⁺ mdpi.com. The instrument then measures the m/z of these ions with high precision, typically to four or more decimal places. This experimental mass is compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

For this compound (C₁₂H₁₅NO), the theoretical exact mass of the neutral molecule is calculated to be 189.115364 u. An HRMS experiment would be expected to yield a mass measurement for the protonated molecule [C₁₂H₁₆NO]⁺ that is extremely close to its theoretical value of 190.12264 u, thereby confirming the molecular formula.

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound

| Species | Molecular Formula | Theoretical Exact Mass (u) |

|---|---|---|

| Neutral Molecule [M] | C₁₂H₁₅NO | 189.115364 |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₆NO⁺ | 190.12264 |

| Sodium Adduct [M+Na]⁺ | C₁₂H₁₅NNaO⁺ | 212.104759 |

| Potassium Adduct [M+K]⁺ | C₁₂H₁₅KNO⁺ | 228.078698 |

In addition to determining the molecular weight, mass spectrometry, particularly when coupled with techniques like electron impact (EI) ionization or tandem mass spectrometry (MS/MS), provides structural information through fragmentation analysis chemguide.co.uk. The molecular ion (M⁺˙) generated upon ionization is energetically unstable and breaks down into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, the fragmentation is guided by the presence of the acetyl group, the tertiary carbon center with two methyl groups, and the aromatic ring. Key fragmentation pathways would likely include:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the N-acyl bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 u) or an acetyl radical (•COCH₃, 43 u). This results in a stable indoline-derived cation.

Loss of a methyl group: Cleavage of a C-C bond at the C3 position can lead to the loss of a methyl radical (•CH₃, 15 u) to form a resonance-stabilized ion. This is a common fragmentation pathway for molecules containing a gem-dimethyl group.

Retro-Diels-Alder (RDA) reaction: Although less common for this specific ring system, fragmentation of the five-membered heterocyclic ring could occur.

The analysis of these fragments allows for the reconstruction of the molecular structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 189 | [C₁₂H₁₅NO]⁺˙ (Molecular Ion) | - |

| 174 | [C₁₁H₁₂NO]⁺ | •CH₃ (15 u) |

| 146 | [C₁₀H₁₂N]⁺ | •COCH₃ (43 u) |

| 132 | [C₉H₁₀N]⁺ | •CH₃ and •COCH₃ (58 u) |

| 43 | [CH₃CO]⁺ | [C₁₀H₁₂N]• (146 u) |

X-ray Crystallography

To perform an X-ray crystallography study, a single, high-quality crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice.

Table 3: Example of Crystallographic Data Obtained from X-ray Analysis

| Parameter | Description | Example Value (for a hypothetical crystal) |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The set of symmetry operations | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 8.2, c = 12.1 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |

| V (ų) | Volume of the unit cell | 1015 |

| Z | Number of molecules per unit cell | 4 |

Beyond simple structural confirmation, X-ray crystallography provides precise coordinates for each atom, allowing for a detailed conformational analysis. This includes the measurement of all bond lengths, bond angles, and, crucially, torsion angles ucl.ac.uk. Torsion angles describe the rotation around a chemical bond and define the three-dimensional shape of the molecule.

For this compound, a conformational analysis would reveal key structural features:

The planarity of the benzene ring fused to the five-membered indoline ring.

The conformation of the five-membered heterocyclic ring, which is typically found in an "envelope" or "twisted" conformation to relieve ring strain.

The orientation of the acetyl group relative to the indoline ring system. Due to the partial double bond character of the amide C-N bond, rotation is restricted, and the acetyl group is expected to be largely coplanar with the nitrogen atom and its substituents.

The precise bond angles around the sp³-hybridized C3 atom, which holds the two methyl groups.

This detailed conformational information is vital for understanding the molecule's steric properties and potential intermolecular interactions in the solid state.

Table 4: Key Conformational Parameters from X-ray Crystallography

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | e.g., C=O, C-N, C-C | The distance between two bonded atoms. |

| Bond Angle | e.g., C-N-C, C-C-C | The angle formed by three connected atoms. |

| Torsion Angle | e.g., C-C-N-C | The dihedral angle describing rotation around a central bond. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular structure, energy, and spectroscopic characteristics with high accuracy.

Ground State Energy and Geometrical Structure Optimization (e.g., DFT/B3LYP)

To investigate 1-Acetyl-3,3-dimethylindoline, researchers would typically perform a geometry optimization using a method like DFT with the B3LYP functional. This calculation determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The output would provide the ground state energy and a full set of optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all subsequent property calculations.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. The analysis yields the frequencies of all vibrational modes (stretching, bending, twisting) and their corresponding intensities. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands.

NMR Chemical Shift Prediction and Validation

Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov For this compound, these calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom. These predicted values would then be compared against experimentally measured NMR data for the compound to assess the accuracy of the computational method and to unambiguously assign the signals in the experimental spectrum.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Level Analysis

A computational analysis of this compound would include the calculation of the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Prediction of Reactivity and Reaction Pathways

The information derived from FMO analysis is instrumental in predicting how a molecule will behave in a chemical reaction. By examining the spatial distribution (shape) and energy of the HOMO and LUMO, chemists can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, this analysis would indicate which atoms are most susceptible to reaction, helping to rationalize observed reactivity or to predict the outcomes of unknown reactions. This theoretical approach can be used to study potential reaction mechanisms and transition states, providing a deeper understanding of the molecule's chemical behavior.

Mechanistic Studies through Computational Modeling

Due to the specific nature of this compound, detailed computational mechanistic studies exclusively focused on this compound are not extensively available in public literature. However, the principles of its reactivity can be inferred from computational investigations on the broader class of N-acylated indoline (B122111) and indole (B1671886) derivatives. These studies provide a robust framework for understanding the potential reaction pathways, transition states, and intermediates involving this compound.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. acs.orgresearchgate.netnih.gov These methods allow for the in-silico exploration of reaction energy landscapes, providing critical insights into the feasibility of proposed mechanistic steps.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational mechanistic studies, enabling the determination of activation energies and the geometry of the highest energy point along a reaction coordinate. For N-acylated indolines, several reaction types are of interest, including electrophilic aromatic substitution, oxidation, and reactions involving the acetyl group.

Computational studies on related indole derivatives have shown that the N-acetyl group can significantly influence the reactivity of the indoline ring system. For instance, in electrophilic substitution reactions, the acetyl group is electron-withdrawing, which can direct incoming electrophiles to specific positions on the benzene (B151609) ring. Transition state calculations for such reactions would typically involve modeling the approach of the electrophile and the formation of the sigma complex (Wheland intermediate).

A hypothetical transition state analysis for the electrophilic bromination of this compound at the C5 position is presented in the table below. The energetic data is extrapolated from studies on similar N-acylindoles.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

|---|---|---|---|

| Formation of π-complex | Initial interaction of Br₂ with the aromatic ring | ~ 2-5 | C5-Br: ~3.0, Br-Br: ~2.3 |

| Formation of σ-complex (TS) | Formation of the C-Br bond and breaking of the Br-Br bond | ~ 15-20 | C5-Br: ~2.2, Br-Br: ~2.8 |

| Deprotonation | Loss of a proton to restore aromaticity | ~ 1-3 | C5-H: ~1.5, Base-H: ~1.2 |

Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry is instrumental in identifying and characterizing transient intermediates that may not be directly observable through experimental techniques. For reactions involving this compound, key intermediates could include carbocations, radical species, or metal-complexed structures, depending on the reaction conditions.

For example, in a palladium-catalyzed C-H activation reaction at the C7 position, a common transformation for N-acylated indolines, computational studies can elucidate the mechanism, which often involves the formation of a palladacycle intermediate. nih.gov The elucidation of such a mechanism would involve optimizing the geometries of the starting materials, the oxidative addition transition state, the palladacycle intermediate, and the reductive elimination transition state.

Below is a table summarizing the key proposed intermediates in a hypothetical palladium-catalyzed C-H arylation of this compound, with relative energies based on computational studies of analogous systems.

| Intermediate | Description | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|

| Pd(0)-Substrate Complex | Initial coordination of the palladium catalyst | 0 | Coordination of Pd to the aromatic ring |

| C-H Activation TS | Transition state for the cleavage of the C7-H bond | +18 | Elongated C7-H bond, incipient Pd-C7 and Pd-H bonds |

| Palladacycle Intermediate | Five-membered ring containing Pd, C7, N, and the acetyl carbonyl oxygen | -5 | Planar five-membered ring structure |

| Oxidative Addition Intermediate | Addition of an aryl halide to the palladium center | -2 | Hexacoordinate Pd(IV) center |

| Reductive Elimination TS | Transition state for the formation of the C7-Aryl bond | +15 | Incipient C7-Aryl bond, breaking of Pd-C7 and Pd-Aryl bonds |

Molecular Dynamics Simulations (Contextual Relevance to Indoline Derivatives)

MD simulations of indoline derivatives are often employed to understand their conformational flexibility, solvation effects, and interactions with biological macromolecules. mdpi.commdpi.com For this compound, MD simulations could provide insights into several key aspects:

Conformational Dynamics of the Acetyl Group: The orientation of the N-acetyl group relative to the indoline ring can influence its reactivity and interactions. MD simulations can explore the rotational energy barrier around the N-C(O) bond and identify the most stable conformers.

Solvation Effects: The behavior of this compound in different solvents can be modeled to understand how solvent molecules arrange around the solute and how this affects its conformational preferences and reactivity. nih.govresearchgate.net

Interactions with Biomolecules: If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be crucial for understanding its binding mode, the stability of the protein-ligand complex, and the key intermolecular interactions.

The table below summarizes typical parameters and findings from MD simulations on structurally related N-acylated heterocyclic compounds, providing a basis for what could be expected for this compound.

| Simulation Parameter | Typical Value/Observation for Related Indolines | Relevance to this compound |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Standard force fields applicable for simulating this compound. |

| Simulation Time | 100 ns - 1 µs | Sufficient to observe conformational changes and local solvation dynamics. |

| N-C(O) Dihedral Angle | Predominantly planar or near-planar conformations | The acetyl group is expected to be largely coplanar with the indoline nitrogen to maximize amide resonance. |

| Solvent Radial Distribution Function | Preferential solvation by polar solvents around the acetyl carbonyl | The carbonyl oxygen is a primary site for hydrogen bonding with protic solvents. |

| Binding Free Energy (hypothetical) | -5 to -10 kcal/mol for interaction with a model protein cavity | Provides an estimate of the binding affinity if the compound were to act as a ligand. |

Role in Complex Molecule Synthesis and As a Synthetic Building Block

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The indoline (B122111) nucleus is a cornerstone in the synthesis of fused and spirocyclic heterocyclic systems, which are prominent motifs in medicinal chemistry and materials science. Its derivatives are frequently employed in reactions that build molecular complexity in a controlled and efficient manner.

One of the most significant applications of the indoline framework is in the synthesis of spiro[pyrrolidine-3,3′-oxindole] structures. These compounds, which feature a pyrrolidine ring spiro-fused to the 3-position of an oxindole (B195798) core, are prevalent in a wide array of biologically active alkaloids. researchgate.netresearchgate.net A primary synthetic route to these hybrids is the 1,3-dipolar cycloaddition reaction. iaea.org In this process, an azomethine ylide, often generated in situ from the condensation of an isatin derivative (an oxidized form of an indoline) and an α-amino acid like sarcosine, reacts with a dipolarophile. iaea.orgnih.gov

This multicomponent strategy is highly efficient, assembling complex spirocyclic structures in a single step with high regioselectivity and stereoselectivity. iaea.orgmdpi.com The reaction tolerates a wide variety of substituents on both the isatin core and the dipolarophile, allowing for the creation of diverse libraries of spirooxindoles. nih.gov For example, the reaction between isatins, sarcosine, and trans-1,2-dibenzoylethylene proceeds under conventional heating to afford spiro[indoline-pyrrolidine] derivatives in good to excellent yields. iaea.org The versatility of this reaction is further demonstrated by its compatibility with various dipolarophiles, including maleimides and methylene (B1212753) indolinones, to produce a range of functionalized N-fused pyrrolidinyl spirooxindoles. nih.govmdpi.com

| Isatin Derivative (Reactant 1) | Dipolarophile (Reactant 2) | α-Amino Acid | Product | Yield | Diastereomeric Ratio (dr) |

| Isatin | N-Phenylmaleimide | Proline | N-Fused Pyrrolidinyl-dispirooxindole | 95% | >99:1 |

| 5-Chloroisatin | N-Phenylmaleimide | Sarcosine | N-Fused Pyrrolidinyl-dispirooxindole | 91% | >99:1 |

| Isatin | Methylene Indolinone | Sarcosine | N-Fused Pyrrolidinyl-dispirooxindole | 85% | 50:1 |

| 5-Bromoisatin | Maleic Anhydride (B1165640) | Thioproline | N-Fused Pyrrolidinyl-dispirooxindole | 78% | 20:1 |

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions to Synthesize Spirooxindole Scaffolds. Data compiled from research on dipolarophile-controlled cycloadditions. nih.gov

The integration of indole (B1671886) moieties with other heterocyclic systems like pyrazole and thiadiazole is a common strategy in medicinal chemistry to develop compounds with enhanced biological activity. While a direct annulation (ring-fusing) reaction involving 1-acetyl-3,3-dimethylindoline to form a pyrazole-thiadiazole system is not widely documented, the use of indole-containing precursors for the synthesis of linked pyrazole and thiadiazole derivatives is established.

For instance, studies have shown the synthesis of new 1,3,4-thiadiazole and pyrazolone derivatives that incorporate an indole ring. uobaghdad.edu.iq These syntheses typically involve multi-step sequences starting from materials like indole-3-acetic acid or 2-methyl-1H-indole-carbothiosemicarbazide, which are then cyclized to form the desired thiadiazole or pyrazole rings. uobaghdad.edu.iq Other research has focused on creating pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles, which have been evaluated as anticancer agents. nih.gov These examples underscore the value of the indole nucleus as a component in building complex, multi-heterocyclic compounds, even if the specific annulation from an indoline precursor is less common.

Application in Natural Product Synthesis

The indoline scaffold is a key structural element in numerous natural products, particularly in the vast family of indole alkaloids. Synthetic chemists have leveraged derivatives of indoline as crucial intermediates in the total synthesis of these complex and often biologically potent molecules.

The spiro[pyrrolidine-3,3′-oxindole] framework is the central core of many alkaloids with significant biological properties. researchgate.net Therefore, synthetic methods that construct this scaffold are critical for the total synthesis of these natural products. The 1,3-dipolar cycloaddition strategy is a powerful tool in this context, enabling the assembly of the alkaloid core with high stereochemical control. rsc.org For example, cycloaddition reactions between pyridinium ylides and 3-alkenyl oxindoles produce cycloadducts with the same stereochemistry as bioactive alkaloids like strychnofoline. rsc.org

Furthermore, synthetic strategies targeting the complex, caged structures of the stemofoline alkaloids have employed intramolecular 1,3-dipolar cycloadditions of azomethine ylides to construct the polycyclic core of these natural products. nih.gov The indoline unit serves as the foundational building block which is elaborated and then cyclized to form the intricate architecture of the target alkaloid. nih.gov Synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids, such as coerulescine analogues, have also been prepared to explore new therapeutic agents. mdpi.comnih.gov

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the use of "chiral building blocks" is a fundamental strategy. researchgate.net These are enantiomerically pure starting materials that impart their chirality to the final product. The indole scaffold is a valuable precursor for creating such building blocks. researchgate.netacs.org

The development of enantioselective reactions, such as the Friedel-Crafts alkylation of indoles, allows for the synthesis of optically active tryptamine derivatives with high enantiomeric excess (ee). researchgate.netnih.gov These chiral tryptamines are versatile intermediates for the synthesis of numerous natural products and pharmaceutically relevant compounds. acs.org For example, rhodium-catalyzed allylic substitution between indoles and vinylaziridines can produce chiral β-vinyltryptamines with near-perfect transfer of chirality. acs.org These building blocks can then be used in diversity-oriented synthesis to access a wide range of complex chiral indole scaffolds. acs.org The indoline structure can also be part of a chiral auxiliary, a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgwilliams.edusigmaaldrich.com

| Indole Reactant | Chiral Catalyst/Method | Product Type | Enantiomeric Excess (ee) |

| Indole | Rh-catalyzed allylic substitution | β-Vinyltryptamine | 90–98% |

| N-Methylindole | Imidazolidinone organocatalyst | Indole conjugate adduct | 92% |

| Various Indoles | Cu(I)/(S)-Segphos catalyzed alkylation | Tryptamine derivative | up to >99% |

| Indole | Chiral phosphoric acid catalysis | β-Alkynyl α-amino acid derivative | up to 98% |

Table 2: Examples of Asymmetric Syntheses Utilizing Indole Scaffolds. Data compiled from studies on enantioselective synthesis of indole derivatives. researchgate.netacs.orgnih.govacs.org

Contribution to Broader Organic Synthetic Strategies

The utility of this compound and related structures extends beyond specific target molecules, contributing to broader strategies in organic synthesis. The indole framework is widely recognized as a "privileged structure," meaning it is a molecular scaffold that is frequently found in biologically active compounds. acs.org

The indoline core is well-suited for diversity-oriented synthesis, where the goal is to create large collections of structurally diverse molecules for high-throughput screening. acs.org Its application in multicomponent reactions, such as the one-pot synthesis of spiro[indoline-pyrrolidine] derivatives, exemplifies modern synthetic efficiency by forming multiple chemical bonds and complex structures in a single operation. iaea.org Furthermore, the development of novel catalytic enantioselective reactions using indole substrates continues to push the boundaries of asymmetric synthesis, providing chemists with powerful tools for the efficient construction of enantiomerically pure molecules for drug discovery and development. nih.govacs.org

Components in Heterocyclic Building Block Libraries

Heterocyclic building blocks are fundamental in drug discovery and materials science, providing scaffolds for the development of novel compounds with diverse biological and physical properties. This compound serves as a valuable component in such libraries due to its rigid bicyclic structure and the synthetic handles it possesses. The acetyl group on the nitrogen atom modulates the electron density of the aromatic ring and can influence the regioselectivity of further chemical transformations.

The 3,3-dimethyl substitution provides steric bulk, which can be exploited to direct the outcome of reactions and to create molecules with specific three-dimensional conformations. This is particularly important in the design of enzyme inhibitors or receptor ligands where a precise spatial arrangement of functional groups is crucial for activity.

Libraries of compounds incorporating the this compound core can be generated through various synthetic modifications. For instance, functionalization of the aromatic ring via electrophilic substitution reactions or derivatization of the acetyl group can lead to a diverse set of molecules. These libraries are then screened for biological activity, contributing to the discovery of new therapeutic agents. The indoline core itself is a key feature in numerous bioactive compounds, and derivatives of this compound are explored for their potential pharmacological activities. nih.govmdpi.comresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Solid |

Utility in Carbon-Carbon Bond Forming Reactions

The application of this compound in carbon-carbon bond forming reactions is a key aspect of its synthetic utility. The indoline nucleus can participate in various coupling reactions, allowing for the introduction of new carbon-based substituents.

One notable reaction is the palladium-catalyzed Heck reaction, where the aromatic ring of the indoline can be functionalized with alkenes. The acetyl group can influence the reactivity and regioselectivity of this transformation. Furthermore, the development of C-H activation methodologies has opened up new avenues for the direct functionalization of the indoline core, including the formation of new carbon-carbon bonds.